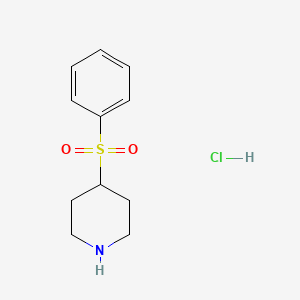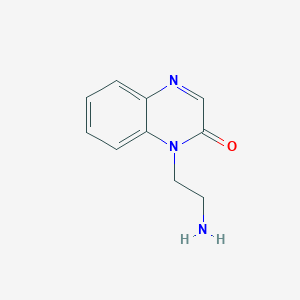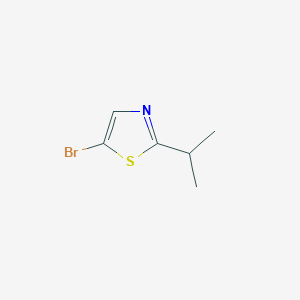
4-Benzenesulfonylpiperidine hydrochloride
Descripción general
Descripción
4-Benzenesulfonylpiperidine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives, which are structurally related to 4-benzenesulfonylpiperidine. These derivatives have been synthesized and evaluated for their biological activities, such as inhibition of enzymes and antitumor properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of substituted benzaldehydes or benzenesulfonyl chlorides with various nucleophiles. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides was achieved by reacting 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one with 4-hydrazinobenzenesulfonamide . Another example is the reaction of benzimidazole with benzenesulfonyl chloride in the presence of a catalyst to obtain a novel chiral compound . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to various substituents that define the compound's properties. For example, the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined using X-ray diffraction, and their tautomeric forms were studied using quantum-chemical methods . Similarly, the molecular structure of a novel chiral compound was confirmed by various spectroscopic techniques, including X-ray crystallography . These analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in a variety of chemical reactions. The interaction of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with amino acid methyl esters led to the formation of amino acid sulfonamide derivatives . Additionally, the reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their ability to act as inhibitors or interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the novel chiral compound obtained from the reaction of benzimidazole with benzenesulfonyl chloride was reported to have a melting point of 58.4 °C . The presence of different substituents on the benzene ring can also affect the acidity or basicity of the compound, as well as its ability to form crystals . These properties are important for the practical application and formulation of these compounds in pharmaceuticals.
Aplicaciones Científicas De Investigación
Potential in Contraceptive Development
One notable application of benzenesulfonyl fluoride derivatives in scientific research is their potential in contraceptive development. A study on 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) demonstrated its inhibitory effect on embryo implantation in rats, suggesting a possible use as a novel contraceptive. AEBSF was found to disrupt cell adhesion, impacting embryo implantation processes and altering protein secretion patterns in cell cultures. This finding indicates a promising direction for the development of contraceptives based on the interference in extracellular matrix remodeling processes (Jiang et al., 2011).
Role in Nonlinear Optics
The preparation and structural analysis of colorless 4-amino-1-methylpyridinium benzenesulfonate salts highlight their significance in the field of nonlinear optics. These compounds, obtained through the quaternization reaction of 4-aminopyridine with methyl benzenesulfonates, exhibit noncentrosymmetric structures crucial for second-order nonlinear optical applications. Their crystal structures, elucidated via X-ray diffraction, demonstrate potential for enhancing optical materials' performance (Anwar et al., 2000).
Antimicrobial and Antioxidant Activities
Research on new phenylsulfamoyl carboxylic acids has unveiled their antimicrobial and antioxidant activities, which are vital for pharmacological interest. Through a mild synthetic approach, these compounds exhibited significant in vitro antibacterial and antifungal properties, alongside noteworthy antioxidant activity. Such findings underscore the therapeutic potential of benzenesulfonamide derivatives in combating microbial infections and oxidative stress, marking a step forward in medicinal chemistry (Egbujor et al., 2019).
Inhibitory Effects on Carbonic Anhydrase Isoforms
Substituted 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms. Their biochemical evaluation showed that these compounds could selectively inhibit druggable CA isoforms, suggesting their utility in identifying new therapeutics. The structural binding of these sulfonamides to CAs was confirmed through X-ray crystallography, highlighting their potential in therapeutic applications, especially in targeting brain-expressed and tumor-expressed CA isoforms (Mancuso et al., 2020).
Corrosion Inhibition in Industrial Applications
4-((5,5-Dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide has demonstrated superior inhibition efficiency in preventing the corrosion of mild steel in a strong acid environment. This suggests its potential application in industrial settings where corrosion resistance is crucial. The study detailed the inhibitor's adsorption behavior and efficiency, supporting its role in enhancing material durability and longevity (Al-amiery et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is related to 4-benzylpiperidine, which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Mode of Action
If it behaves similarly to 4-benzylpiperidine, it may act as a monoamine releasing agent, influencing the levels of neurotransmitters in the brain .
Biochemical Pathways
If it behaves similarly to 4-Benzylpiperidine, it may influence the monoaminergic system, affecting the release and reuptake of neurotransmitters such as dopamine and serotonin .
Result of Action
If it behaves similarly to 4-Benzylpiperidine, it may influence neurotransmitter levels in the brain, potentially affecting mood and behavior .
Análisis Bioquímico
Biochemical Properties
4-Benzenesulfonylpiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity and thereby affecting protein degradation pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to competitive inhibition.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent changes in cellular processes . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability and degradation over time. Studies have shown that the compound remains stable under inert atmospheric conditions at room temperature . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and function noted over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhanced cell proliferation and improved metabolic function . At higher doses, toxic or adverse effects have been observed, including cell death and organ toxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It has been shown to affect the levels of certain metabolites, thereby influencing metabolic flux within cells . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity . The distribution of this compound is also affected by its solubility and stability, with higher solubility leading to more efficient transport and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOOEJWBCPRXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589996 | |
| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172500-91-2 | |
| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylsulfonyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

